molecular formula C11H16ClNO2 B1286916 Methyl 3-(benzylamino)propanoate hydrochloride CAS No. 25027-59-2

Methyl 3-(benzylamino)propanoate hydrochloride

Cat. No. B1286916
CAS RN: 25027-59-2
M. Wt: 229.7 g/mol
InChI Key: RFNXPMHSULDJTL-UHFFFAOYSA-N
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Description

Methyl 3-(benzylamino)propanoate hydrochloride is a chemical compound that is likely to be an intermediate or a product in organic synthesis. It is related to compounds that have been synthesized for various applications, including the preparation of polyfunctional heterocyclic systems and as intermediates for pharmaceuticals. The compound contains a benzylamino group, which is a common moiety in medicinal chemistry, and a propanoate ester function, which is a versatile group in synthetic chemistry.

Synthesis Analysis

The synthesis of related compounds has been reported in the literature. For instance, methyl 1-bromocyclohexylcarboxylate reacts with zinc and benzylamides of 3-aryl-2-cyanopropenoic acids to yield compounds with a benzylamino moiety . Additionally, a practical synthesis method has been developed for a dipeptide mimetic that involves the regioselective functionalization of ring nitrogens and amino groups . Although these methods do not directly describe the synthesis of Methyl 3-(benzylamino)propanoate hydrochloride, they provide insight into the types of reactions and conditions that could be employed for its synthesis.

Molecular Structure Analysis

The molecular structure of compounds similar to Methyl 3-(benzylamino)propanoate hydrochloride has been determined by X-ray diffraction (XRD) analysis . XRD is a powerful technique for elucidating the three-dimensional arrangement of atoms within a crystal, which can provide valuable information about the stereochemistry and conformation of the molecule.

Chemical Reactions Analysis

The chemical reactivity of compounds containing benzylamino and propanoate groups can be quite diverse. For example, the chlorination of methyl 4-amino-2-hydroxy-benzoate leads to various chlorinated products, demonstrating the reactivity of the amino group under different conditions . Similarly, the benzylamino group in the context of Methyl 3-(benzylamino)propanoate hydrochloride could undergo various transformations, such as acylation, alkylation, or oxidation, depending on the reaction conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of Methyl 3-(benzylamino)propanoate hydrochloride can be inferred from related compounds. For instance, methyl-substituted derivatives of 1,3,5-tris(diphenylamino)benzene form stable amorphous glasses, indicating that methyl substitution can influence the physical state of a compound . The presence of the propanoate ester group in Methyl 3-(benzylamino)propanoate hydrochloride suggests that it may have solubility in organic solvents and could exhibit ester hydrolysis under basic conditions.

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements associated with the compound include avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

methyl 3-(benzylamino)propanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2.ClH/c1-14-11(13)7-8-12-9-10-5-3-2-4-6-10;/h2-6,12H,7-9H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFNXPMHSULDJTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCNCC1=CC=CC=C1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20589640
Record name Methyl N-benzyl-beta-alaninate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20589640
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-(benzylamino)propanoate hydrochloride

CAS RN

25027-59-2
Record name NSC158380
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158380
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Methyl N-benzyl-beta-alaninate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20589640
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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